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molecular formula C12H15Cl2NO3 B8571139 N-(2-Hydroxy-1,1-dimethylethyl)-2,4-dichloro-6-methoxybenzamide

N-(2-Hydroxy-1,1-dimethylethyl)-2,4-dichloro-6-methoxybenzamide

Cat. No. B8571139
M. Wt: 292.15 g/mol
InChI Key: PHNFCMWLSHBHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04375475

Procedure details

A suspension of 2,4-dichloro-6-methoxybenzaldehyde (3 g, 15 mmol) and N-bromosuccinimide (3.6 g, 20 mmol) in carbon tetrachloride (30 ml) was illuminated with a 150 W flood lamp under nitrogen with vigorous stirring on a steam bath for seven minutes. The cloudy mixture was cooled to 0° C., diluted with methylene chloride (30 ml) and treated dropwise with a solution of 2-amino-2-methylpropanol (3 ml, 30 mmol) in methylene chloride (30 ml). The ice bath was removed and the mixture was stirred at 20° C. for twenty hours.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([O:11][CH3:12])[C:3]=1[CH:4]=[O:5].BrN1C(=O)CCC1=O.[NH2:21][C:22]([CH3:26])([CH3:25])[CH2:23][OH:24]>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[OH:24][CH2:23][C:22]([NH:21][C:4](=[O:5])[C:3]1[C:6]([O:11][CH3:12])=[CH:7][C:8]([Cl:10])=[CH:9][C:2]=1[Cl:1])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC(=C1)Cl)OC
Name
Quantity
3.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring on a steam bath for seven minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was illuminated with a 150 W flood lamp under nitrogen
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for twenty hours

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
Smiles
OCC(C)(C)NC(C1=C(C=C(C=C1OC)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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